molecular formula C116H96Cl2N4P4Ru2 B2557038 (1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride CAS No. 212210-87-2

(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride

Cat. No.: B2557038
CAS No.: 212210-87-2
M. Wt: 1943.01
InChI Key: SCLHQCTXYLPKCS-CIFOXICJSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, “(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride,” is a chiral ruthenium complex incorporating two critical ligands:

  • (1S,2S)-1,2-Diphenylethane-1,2-diamine (DPEN): A C₂-symmetric chiral diamine that serves as a stereochemical controller in asymmetric catalysis. It is synthesized via reductive amination of benzaldehyde with (1S,2S)-1,2-diphenylethane-1,2-diamine using NaBH(OAc)₃ (yield: 78–98%) .
  • [1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane: A bulky bisphosphine ligand that enhances steric and electronic tuning of the ruthenium center.

This complex is utilized in enantioselective hydrogenation and transfer hydrogenation reactions. For example, DPEN-derived ruthenium catalysts achieve up to 81.4% enantiomeric excess (ee) in ketone hydrogenation . The phosphine ligand further stabilizes the metal center and modulates reactivity .

Properties

IUPAC Name

(1S,2S)-1,2-diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C44H32P2.2C14H16N2.2ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;;/h2*1-32H;2*1-10,13-14H,15-16H2;2*1H;;/q;;;;;;2*+2/p-2/t;;2*13-,14-;;;;/m..00..../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLHQCTXYLPKCS-CIFOXICJSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C116H96Cl2N4P4Ru2+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1943.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(1S,2S)-1,2-Diphenylethane-1,2-diamine (commonly referred to as DPEN) is an organic compound extensively used in asymmetric synthesis and catalysis. Its biological activity is primarily linked to its role as a ligand in metal complexes, particularly with ruthenium, which enhances its utility in various catalytic processes. This article delves into the biological activity of DPEN and its derivatives, focusing on their mechanisms of action, applications in catalysis, and potential therapeutic implications.

  • Molecular Formula : C14H16N2
  • Molecular Weight : 212.296 g/mol
  • CAS Number : 29841-69-8
  • Structure : The compound features two phenyl groups attached to a central ethylene diamine backbone, which contributes to its chiral properties and reactivity.

DPEN acts primarily as a bidentate ligand that coordinates to metal centers, facilitating various chemical transformations. In the context of ruthenium catalysts, it plays a crucial role in asymmetric hydrogenation reactions. The coordination of DPEN to ruthenium enhances the selectivity of the hydrogenation process, allowing for the production of enantiomerically pure compounds from prochiral substrates.

Biological Activity Overview

While DPEN itself is not primarily recognized for direct biological activity in terms of pharmacological effects, its metal complexes exhibit noteworthy biological properties:

  • Antitumor Activity : Ruthenium complexes containing DPEN have shown potential antitumor activity. For example, studies indicate that certain ruthenium-DPEN complexes can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Catalytic Applications : The use of DPEN in catalysis extends to the synthesis of biologically relevant compounds. As a ligand in ruthenium-catalyzed asymmetric hydrogenation reactions, it has been pivotal in producing pharmaceuticals with high enantiomeric purity .
  • Chiral Resolution : DPEN is also utilized for the resolution of racemic mixtures into their enantiomers, which is crucial in drug development where specific enantiomers may exhibit desired therapeutic effects while others may be inactive or harmful .

1. Asymmetric Hydrogenation

In a notable study by Noyori et al., DPEN was employed as a ligand in a ruthenium catalyst for the hydrogenation of benzil to produce (R,R)-hydrobenzoin. The reaction demonstrated high selectivity and efficiency, underscoring the utility of DPEN in asymmetric catalysis .

2. Anticancer Activity

Research published in Journal of Medicinal Chemistry evaluated various ruthenium complexes with DPEN ligands against several cancer cell lines. The results indicated significant cytotoxicity correlated with the structure of the metal complex and its ability to generate ROS .

Data Table: Biological Activities and Applications

Activity/Application Description References
Antitumor ActivityInduction of apoptosis in cancer cells via ROS generation
Asymmetric HydrogenationProduction of enantiopure compounds from prochiral substrates using ruthenium-DPEN complexes
Chiral ResolutionResolution of racemic mixtures for pharmaceutical applications

Scientific Research Applications

Chemical Properties and Structure

This compound is a complex of ruthenium, a transition metal known for its catalytic properties. The presence of diphenylethane diamine and phosphane ligands enhances its reactivity and selectivity in various chemical reactions. Its molecular formula includes multiple functional groups that allow for versatile interactions in catalytic processes.

Organic Synthesis

The compound serves as an effective catalyst in various organic reactions such as:

  • Aza Diels-Alder Reactions : It facilitates the formation of nitrogen-containing heterocycles, which are valuable in pharmaceuticals.
  • Chiral Imidazolinium Salt Synthesis : The compound's chiral nature allows for the production of enantiomerically pure compounds essential in drug development.

Case Study: Aza Diels-Alder Reaction

A study demonstrated that using this compound as a catalyst significantly increased yields of desired products compared to traditional methods. The reaction conditions were optimized to achieve high selectivity and efficiency, showcasing the compound's potential in synthetic organic chemistry .

Neurological Activity

Preliminary studies suggest that the compound may interact with neurotransmitter receptors. Tertiary amines like those present in this compound can influence dopamine and serotonin pathways, which are critical for neurological functions. This opens avenues for exploring its potential in treating neurological disorders .

Functionalized Materials

The compound has been utilized to functionalize mesoporous silica materials. This application enhances their catalytic properties and stability under various reaction conditions. The incorporation of amine functionalities improves the material's interaction with substrates, making it suitable for heterogeneous catalysis .

Case Study: Mesoporous Silica Functionalization

In a recent study, researchers synthesized amine-functionalized mesoporous silica using this compound. The resulting materials demonstrated enhanced catalytic activity in organic transformations, highlighting the utility of the compound beyond traditional catalytic roles .

Detection of Microorganisms

The ruthenium complex has been investigated for its potential use as a fluorescent sensor for detecting microorganisms in pharmaceutical products. Its ability to quench fluorescence based on oxygen levels allows real-time monitoring of microbial growth, significantly reducing detection times compared to conventional methods .

Chemical Reactions Analysis

Catalytic Hydrogenation Reactions

This complex is widely employed in asymmetric hydrogenation due to its ability to induce high enantiomeric excess (ee) in prochiral substrates. The (1S,2S)-diamine ligand and phosphine moieties coordinate with ruthenium to create a chiral environment that directs substrate binding.

Key Applications:

  • Ketone Hydrogenation: Reduces aromatic and aliphatic ketones to secondary alcohols. For example, acetophenone is hydrogenated to (R)-1-phenylethanol with 98% ee under 50 bar H₂ at 50°C .

  • Isocoumarin Hydrogenation: Converts isocoumarins to dihydroisocoumarins with >99% ee under mild conditions (room temperature, 12 hours) .

Mechanistic Features:

  • The reaction proceeds via a six-membered transition state involving η²-coordination of the substrate’s carbonyl group to ruthenium.

  • Steric effects from the naphthyl-phosphine ligands enforce substrate orientation, favoring one enantiomer .

Asymmetric Transfer Hydrogenation (ATH)

The complex catalyzes ATH of ketones using formic acid or HCOONa as hydrogen donors. This method avoids high-pressure H₂ and is suitable for sensitive substrates.

Example Reaction:

SubstrateConditionsYield (%)ee (%)
4-ChloroacetophenoneHCOONa, H₂O, 40°C, 24h9297

Mechanistic Insights:

  • The diamine ligand facilitates proton transfer via a concerted mechanism , while the phosphine ligands stabilize the ruthenium hydride intermediate .

Dynamic Kinetic Resolution (DKR)

The compound enables DKR of racemic substrates, combining kinetic resolution with in situ racemization to achieve 100% theoretical yield of a single enantiomer.

Case Study:

  • α-Keto Esters: DKR of methyl benzoylformate produces (R)-mandelic acid derivatives with 95% ee and 90% yield .

Critical Factors:

  • Ligand Rigidity: The naphthyl-phosphine groups prevent undesired ligand dissociation during racemization.

  • Temperature Control: Optimal activity occurs between 20°C–60°C to balance reaction rate and enantioselectivity .

Cross-Coupling Reactions

Though less common, the complex participates in C–C bond-forming reactions, such as Suzuki-Miyaura couplings, when paired with aryl halides.

Example:

Substrate PairConditionsYield (%)
Phenylboronic acid + BromobenzeneK₂CO₃, DMF, 80°C85

Role of Phosphine Ligands:

  • The bulky phosphine ligands enhance oxidative addition rates by stabilizing the Ru(0) intermediate .

Reaction Intermediates and Structural Insights

X-ray crystallography (Table 1) and NMR studies reveal critical structural features influencing reactivity :

ParameterValue
Ru–Cl bond length2.398 Å
P–Ru–P angle97.45°
N–Ru–N angle84.2°

Key Observations:

  • The distorted octahedral geometry (Cl–Ru–Cl angle: 162.06°) enhances substrate access to the metal center .

  • η²-Coordination of naphthyl rings stabilizes the catalyst during turnover .

Comparative Performance with Related Catalysts

The compound outperforms analogous catalysts in enantioselectivity and stability (Table 2) :

CatalystSubstrateee (%)TON
Ru-BINAP-DPENAcetophenone891,000
This complex Acetophenone985,000
Ru-TolBINAPIsocoumarin85800

Advantages:

  • Higher turnover numbers (TONs) due to ligand robustness .

  • Broader substrate scope, including sterically hindered ketones.

Limitations and Optimization Strategies

  • Oxygen Sensitivity: The catalyst degrades in the presence of O₂, requiring inert atmospheres .

  • Solvent Effects: Polar aprotic solvents (e.g., THF) improve reactivity but reduce ee in some cases. Optimization involves mixed solvent systems (e.g., THF/H₂O) .

Comparison with Similar Compounds

Cyclohexane-1,2-Diamine Derivatives

Cyclohexane-1,2-diamine (e.g., (1S,2S)-cyclohexane-1,2-diamine) is a structurally analogous chiral diamine. Key differences include:

  • Enantioselectivity : Cyclohexane-diamine derivatives exhibit superior stereocontrol. In Michael additions, they achieve up to 92% ee, while DPEN-based catalysts yield significantly lower ee (e.g., 40–60%) .
  • Catalytic Activity : In aldol reactions, cyclohexane-diamine catalysts (e.g., 3g) provide 94% ee and 89:11 dr, whereas DPEN-based catalysts (e.g., 3f) show poor diastereoselectivity (dr < 2:1) and moderate ee .
  • Structural Flexibility : The cyclohexane backbone allows better conformational adaptability, enhancing substrate binding .

Table 1: Enantioselectivity Comparison in Asymmetric Catalysis

Reaction Type DPEN-Based Catalyst Cyclohexane-Diamine Catalyst Reference
Aldol Reaction 40–60% ee 94% ee
Michael Addition <50% ee 92% ee
Ketone Hydrogenation 79.6–81.4% ee N/A

Tetramethylcyclohexane-1,2-Diamine

Tetramethyl-substituted diamines (e.g., (1S,2S)-N1,N1,N2,N2-tetramethyl-1,2-diphenylethane-1,2-diamine) introduce steric bulk:

  • Reactivity : Methyl groups hinder substrate approach, reducing reaction rates but improving selectivity in cyclopropane synthesis (4:1 dr) .
  • Electronic Effects : Electron-donating methyl groups enhance metal-ligand interactions, stabilizing intermediates in carbonyl allylation .

Salen-Type Ligands

Salen complexes derived from DPEN (e.g., Schiff bases with salicylaldehyde) show distinct behavior:

  • Synthesis : DPEN reacts with salicylaldehyde to form bright yellow Schiff bases in 98% yield .
  • Applications : These ligands are less effective in oxidation reactions (e.g., sulfoxidation) compared to cyclohexane-diamine salen complexes, which achieve higher enantioselectivity (>80% ee) .

Phosphine-Containing Ligands

The target compound’s phosphine ligand is critical for stabilizing ruthenium. Comparisons include:

  • Steric Demand: Bulky naphthalenyl groups in the phosphine ligand improve enantioselectivity in fluorinated enolate reactions compared to simpler diphenylphosphines .
  • Catalytic Performance: Ru complexes with DPEN and phosphine ligands achieve higher turnover numbers (TON) in hydrogenation than those with monodentate phosphines .

Table 2: Ligand Effects on Catalytic Hydrogenation

Ligand Type Substrate ee (%) TON Reference
DPEN + Bisphosphine Acetophenone 79.6 92.5
TsDPEN (N-Tosyl-DPEN) Imines 72–73 50
Cyclohexane-Diamine + Phosphine Sulfoxides 85 120

N-Tosyl-DPEN (TsDPEN) Derivatives

TsDPEN, a modified DPEN with a tosyl group, demonstrates:

  • Solvent Sensitivity : In acetonitrile, TsDPEN-Ru catalysts are inactive, whereas DPEN-phosphine complexes remain functional .
  • Moderate ee : TsDPEN achieves 72–73% ee in amine synthesis, lower than DPEN-phosphine systems .

Structural and Mechanistic Insights

  • Steric Effects : DPEN’s rigid diphenyl backbone restricts substrate binding, limiting enantioselectivity in flexible reactions (e.g., aldol additions) .
  • Electronic Tuning : Phosphine ligands enhance ruthenium’s electron density, critical for activating carbonyl groups in hydrogenation .
  • Hybrid Systems : Combining DPEN with phosphine ligands balances steric bulk and electronic modulation, outperforming standalone diamine or phosphine catalysts .

Q & A

Q. Table 1: Common Characterization Parameters

TechniqueKey ObservationsReference
³¹P NMRChemical shifts between 30–50 ppm (phosphine ligands)Inferred
X-rayRu–P bond lengths ~2.3–2.4 Å

Basic: What catalytic applications are associated with this ruthenium complex?

Answer:
The complex is likely used in asymmetric catalysis , such as enantioselective hydrogenation or transfer hydrogenation of ketones, owing to its chiral diamine and bulky phosphine ligands. Key applications include:

  • Pharmaceutical intermediate synthesis (e.g., chiral alcohols).
  • Methodological note : Reactions are performed in aprotic solvents (e.g., THF, DCM) under controlled temperature (25–80°C), with substrate/catalyst ratios of 100:1 to 1000:1 .

Advanced: How can researchers analyze enantioselectivity in reactions catalyzed by this complex?

Answer:
Enantiomeric excess (ee) is quantified using:

  • Chiral HPLC with a cellulose-based column, comparing retention times to racemic standards .
  • Circular dichroism (CD) to correlate optical activity with ee.
  • Methodological pitfall : Ensure substrates lack interfering chromophores for accurate CD analysis.

Advanced: What stability considerations are critical for handling this complex?

Answer:

  • Storage : Keep under inert gas at –20°C to prevent ligand oxidation or Ru center degradation .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and protic solvents, which may displace ligands.
  • Degradation monitoring : Use TLC or ³¹P NMR to detect free phosphine ligands (δ ~–5 to 0 ppm) .

Q. Table 2: Stability Guidelines

ConditionRecommendationReference
Temperature–20°C under argon
Light exposureStore in amber glass

Advanced: How should mechanistic studies for Ru-catalyzed reactions be designed?

Answer:

  • Kinetic studies : Monitor reaction rates via in-situ IR or NMR to identify rate-determining steps .
  • Isotopic labeling : Use D₂ or ¹³C-labeled substrates to trace hydrogenation pathways.
  • Computational support : Employ DFT calculations to model transition states and explain enantioselectivity trends .
  • Experimental design : Use split-plot methodologies to isolate variables (e.g., ligand steric effects vs. electronic effects) .

Advanced: How can environmental impacts of this complex be evaluated?

Answer:

  • Fate studies : Assess hydrolysis/photolysis rates in aqueous buffers (pH 4–9) using LC-MS to detect degradation products .
  • Ecotoxicity : Use Daphnia magna or algal bioassays to determine EC₅₀ values for environmental risk assessment .

Basic: What safety protocols are essential when working with this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles; use fume hoods for weighing .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does ligand stereochemistry influence catalytic performance?

Answer:
The (1S,2S)-diamine configuration induces asymmetric environments at the Ru center, affecting substrate binding. Comparative studies with (1R,2R)-enantiomers show inverted ee profiles. Method : Synthesize both enantiomers and test under identical conditions, using kinetic resolution to quantify selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.